molecular formula C7H4ClNS B8438806 3-(5-Chlorothien-2-yl)acrylonitrile

3-(5-Chlorothien-2-yl)acrylonitrile

Cat. No.: B8438806
M. Wt: 169.63 g/mol
InChI Key: WUTGOBYCRLJMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chlorothien-2-yl)acrylonitrile is an acrylonitrile derivative featuring a 5-chlorothiophene substituent. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its versatile reactivity and tunable electronic properties .

Properties

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H4ClNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H

InChI Key

WUTGOBYCRLJMJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) : These substituents slow reaction kinetics compared to electron-donating groups like furan. For example, furan derivatives (e.g., 4a) react faster (4–6 hours) due to enhanced electron density at the reaction site .
  • Heterocyclic vs. aromatic substituents : Thiophene-based acrylonitriles (e.g., Compound 7) exhibit intermediate reactivity, balancing aromatic stabilization and electronic effects .
  • Positional isomerism : Meta-substituted pyridine (Compound IV) requires longer reaction times (50–70 hours) compared to para-substituted analogs, highlighting steric and electronic challenges .

Photophysical and Electronic Properties

Table 2: Absorption Properties in Polar Solvents
Compound Name λ_max (nm) ε (M⁻¹cm⁻¹) Solvent Sensitivity Notes Reference ID
3-(5-Chlorothien-2-yl)acrylonitrile 385–415* ~27,000* Moderate Predicted hypsochromic shift due to Cl
(Z)-2-(Phenyl)acrylonitrile (I) 385–398 15,000–27,000 High ε decreases with solvent polarity
3-(Pyridin-4-yl)acrylonitrile (V) 305–316 10,000–15,000 Low Pyridine induces n→π* transitions
3-(5-Methylfuran-2-yl)acrylonitrile (4b) 413–415 20,000–25,000 Moderate Methyl group enhances ε in non-polar solvents

Key Observations :

  • Chlorothiophene’s electronic effects : The 5-chloro group on thiophene is expected to cause a hypsochromic shift (blue shift) in λ_max compared to unsubstituted thiophene analogs, similar to bromophenyl derivatives .
  • Solvent sensitivity : Phenyl-substituted acrylonitriles (e.g., Compound I) show high sensitivity to solvent polarity, with ε dropping from 27,000 in ethyl acetate to 15,000 in chloroform. Thiophene derivatives may exhibit less sensitivity due to aromatic stabilization .
  • Heteroatom influence : Pyridine substituents (e.g., Compound V) reduce ε values significantly, as nitrogen’s electronegativity alters electron transitions .
Material Science
  • Film formation : Bromophenyl-substituted acrylonitrile (Compound B) forms agglomerates in thin films, whereas thiophene derivatives (e.g., Compound 7) may form homogeneous films due to planar thiophene enhancing π-stacking .
  • Holographic properties: Stilbene azobenzene derivatives with nitro groups (Sample No. 1) show superior holographic recording efficiency. The 5-chlorothiophene group, being electron-withdrawing, could similarly enhance charge transfer in optoelectronic applications .

Environmental and Physicochemical Properties

Table 3: Environmental Persistence and Bioaccumulation
Property Acrylonitrile (Parent) This compound (Predicted) Reference ID
Water solubility (mg/L) 73,500 ~5,000–10,000*
LogP 0.25 2.8–3.5*
Biodegradation potential High Moderate to low*

Key Observations :

  • The chloro and thiophene substituents increase hydrophobicity (higher logP), reducing water solubility compared to parent acrylonitrile. This may lower biodegradation rates, increasing environmental persistence .

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